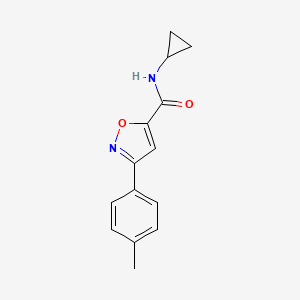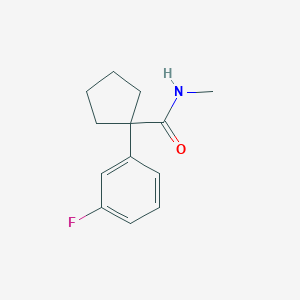
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide, also known as FMePy, is a chemical compound that belongs to the class of cyclopentane carboxamides. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood. However, it has been proposed that 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has also been found to modulate the activity of ion channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have analgesic properties, which may be due to its ability to modulate the activity of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have low toxicity and is well-tolerated in animal studies. However, 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
For the study of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide include further elucidating its mechanism of action, studying its pharmacokinetics, and exploring its potential for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-fluoroaniline with methylcyclopentanone in the presence of a reducing agent and a catalyst. The resulting product is then treated with a carboxylic acid derivative to yield 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15-12(16)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNPKQRIKANJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-methylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
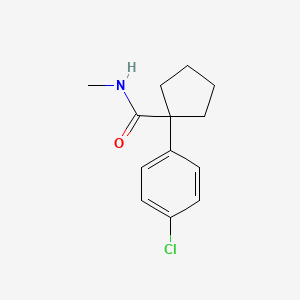
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

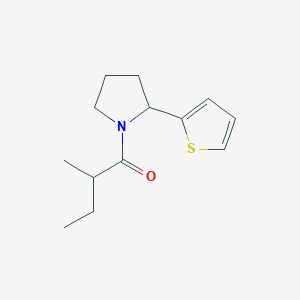
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

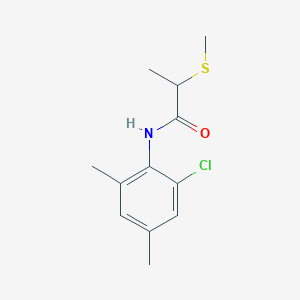
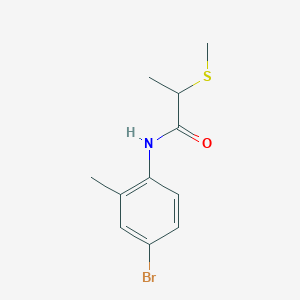
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
